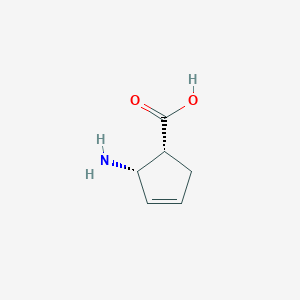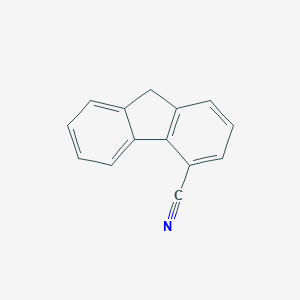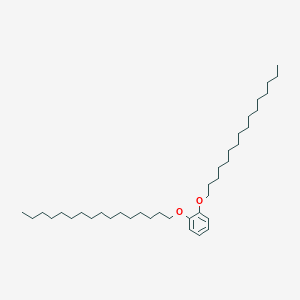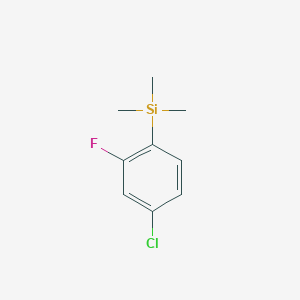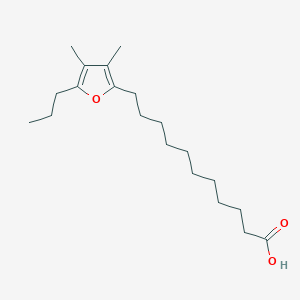
11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid
Overview
Description
11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid is a furan fatty acid characterized by a central furan ring substituted with methyl and propyl groups. This compound is notable for its presence in various natural sources, including soybeans, and is recognized for its antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid typically involves the esterification of long-chain fatty acids. The process begins with the formation of the furan ring, followed by the attachment of the undecanoic acid chain. The reaction conditions often require specific catalysts and controlled environments to ensure the stability of the furan ring .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, utilizing long-chain fatty acids derived from natural sources such as soybeans. The process is optimized to maintain the integrity of the furan ring and the overall yield of the compound .
Chemical Reactions Analysis
Types of Reactions
11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the furan ring or the carboxylic acid group.
Substitution: The methyl and propyl groups on the furan ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or alkanes .
Scientific Research Applications
11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of furan fatty acids and their derivatives.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to cellular protection and oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its antioxidant activity.
Mechanism of Action
The mechanism of action of 11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid primarily involves its antioxidant properties. The furan ring structure allows it to scavenge free radicals and reduce oxidative stress in biological systems. This activity is mediated through interactions with molecular targets such as reactive oxygen species (ROS) and various cellular pathways involved in oxidative stress response .
Comparison with Similar Compounds
Similar Compounds
- 9-(3,4-Dimethyl-5-propylfuran-2-YL)nonanoic acid
- 9-(3-Methyl-5-propylfuran-2-YL)nonanoic acid
- 8-(5-Hexylfuran-2-YL)octanoic acid
- 7-(5-Heptylfuran-2-YL)heptanoic acid
Uniqueness
11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid is unique due to its specific substitution pattern on the furan ring and the length of its undecanoic acid chain. This structure imparts distinct chemical and biological properties, differentiating it from other furan fatty acids .
Properties
IUPAC Name |
11-(3,4-dimethyl-5-propylfuran-2-yl)undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-4-13-18-16(2)17(3)19(23-18)14-11-9-7-5-6-8-10-12-15-20(21)22/h4-15H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHYFCAMRUJRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(O1)CCCCCCCCCCC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553386 | |
| Record name | 11-(3,4-Dimethyl-5-propylfuran-2-yl)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57818-41-4 | |
| Record name | 3,4-Dimethyl-5-propyl-2-furanundecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-(3,4-Dimethyl-5-propylfuran-2-yl)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethyl-5-propyl-2-furanundecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061647 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)
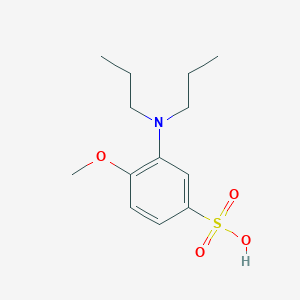
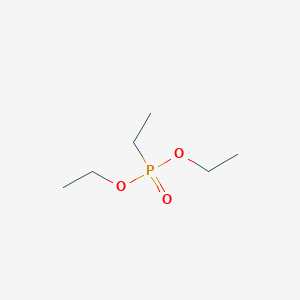
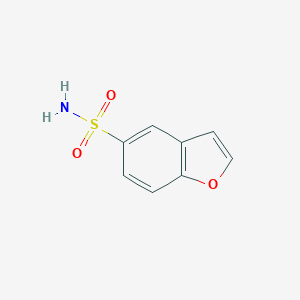
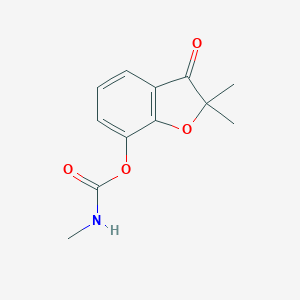
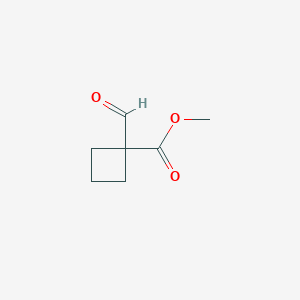
![(11beta,16alpha,17alpha)-9-Chloro-17-(2,2-dioxido-5H-1,2-oxathiol-4-yl)-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-Methyl-androsta-1,4-dien-3-one](/img/structure/B117063.png)
